molecular formula C21H22N4O3S B12040998 (2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide

(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide

Cat. No.: B12040998
M. Wt: 410.5 g/mol
InChI Key: HKDOJAYYYGDGGR-DARPEHSRSA-N
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Description

The compound (2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a phenyl group, and a hydrazinecarboxamide moiety, making it a unique structure for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the prop-2-en-1-yl group.

    Reduction: Reduction reactions can target the hydrazinecarboxamide moiety, potentially converting it to an amine.

    Substitution: The phenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The thiazole ring and the hydrazinecarboxamide moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Meldrum’s acid: Another compound with a similar acidic nature and reactivity.

    Acetylacetone: Shares similar keto-enol tautomerism properties.

Uniqueness

What sets (2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide apart is its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

1-[(E)-[4-(2,4-dimethoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-3-phenylurea

InChI

InChI=1S/C21H22N4O3S/c1-4-12-25-18(17-11-10-16(27-2)13-19(17)28-3)14-29-21(25)24-23-20(26)22-15-8-6-5-7-9-15/h4-11,13-14H,1,12H2,2-3H3,(H2,22,23,26)/b24-21+

InChI Key

HKDOJAYYYGDGGR-DARPEHSRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CS/C(=N/NC(=O)NC3=CC=CC=C3)/N2CC=C)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=NNC(=O)NC3=CC=CC=C3)N2CC=C)OC

Origin of Product

United States

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